molecular formula C9H10N4 B1416519 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline CAS No. 25568-69-8

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline

Cat. No. B1416519
CAS RN: 25568-69-8
M. Wt: 174.2 g/mol
InChI Key: MIFKRUNSFYRBSB-UHFFFAOYSA-N
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Description

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline is a chemical compound that has been used in the preparation of pyridazines, which are heterodimeric cytokines modulators for treatment of diseases .


Synthesis Analysis

The synthesis of related compounds involves the use of p-cymene Ru (II) complexes with 2- (1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2- (1-methyl-1H-1,2,4-triazol-5-yl)pyridine . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .


Molecular Structure Analysis

The molecular structure of related compounds was ascertained by liquid chromatography-mass spectrometry, C NMR, and elemental analysis data .


Chemical Reactions Analysis

In the course of the discovery of novel benzoxepin PI3K inhibitors, a strong dependency of in vivo antitumor activity on the free-drug exposure was observed . By lowering the intrinsic clearance, a set of imidazobenzoxazepin compounds that showed improved unbound drug exposure and effectively suppressed growth of tumors in a mouse xenograft model at low drug dose levels was derived .


Physical And Chemical Properties Analysis

The molecular weight of a related compound, 2- [ (1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline, is 235.199 Da . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Sustainable Synthesis

  • Summary of Application: This compound is used in the development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid .
  • Methods of Application: The synthesis involves an efficient construction of the triazole ring under continuous-flow conditions. This continuous, one-pot method is atom economical, highly selective, and environmentally benign, due to the avoidance of chromatography and isolation steps .
  • Results or Outcomes: Compared to earlier batch routes, higher yields were achieved in a flow reactor. In addition, a highly-energetic intermediate could be controlled and handled in a safe manner .

Anticancer Agents

  • Summary of Application: 1,2,4-triazole derivatives, including “2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline”, are synthesized and evaluated as promising anticancer agents .
  • Methods of Application: The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .
  • Results or Outcomes: Compounds showed promising cytotoxic activity lower than 12 μM against Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Preparation of Pyridazines

  • Summary of Application: This compound is used in the preparation of pyridazines, which are heterodimeric cytokines modulators for treatment of diseases .

Broad Applications

  • Summary of Application: Even though absent in nature, 1,2,3-triazoles, including “2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline”, have found broad applications in various fields .

Synthesis of Acetic Acid

  • Summary of Application: This compound is used in the development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid .
  • Methods of Application: The synthesis involves an efficient construction of the triazole ring under continuous-flow conditions. This continuous, one-pot method is atom economical, highly selective, and environmentally benign, due to the avoidance of chromatography and isolation steps .
  • Results or Outcomes: Compared to earlier batch routes, higher yields were achieved in a flow reactor. In addition, a highly-energetic intermediate could be controlled and handled in a safe manner .

Anticancer Agents

  • Summary of Application: 1,2,4-triazole derivatives, including “2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline”, are synthesized and evaluated as promising anticancer agents .
  • Methods of Application: The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .
  • Results or Outcomes: Compounds showed promising cytotoxic activity lower than 12 μM against Hela cell line. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

One of the compounds similar to 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline, GDC-0032, was progressed to clinical trials and is currently under phase I evaluation as a potential treatment for human malignancies . A better understanding of the structure and function of RT and of the mechanism of inhibition can be used to generate better drugs; in particular, drugs that are effective against the current drug-resistant strains of HIV-1 .

properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFKRUNSFYRBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline

CAS RN

25568-69-8
Record name 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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